Physical and chemical properties of 3-Methyl-2-nitro-1-benzothiophene
Physical and chemical properties of 3-Methyl-2-nitro-1-benzothiophene
An In-Depth Technical Guide to 3-Methyl-2-nitro-1-benzothiophene: Properties, Synthesis, and Applications
Introduction
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents and bioactive molecules.[1][2][3][4] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique physicochemical properties that are advantageous for molecular recognition and binding to biological targets. This guide focuses on a specific, functionally rich derivative: 3-Methyl-2-nitro-1-benzothiophene .
The introduction of a methyl group at the 3-position and a nitro group at the 2-position creates a molecule with significant potential as a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the heterocyclic ring, while both substituents offer reactive handles for further chemical elaboration. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted properties of 3-Methyl-2-nitro-1-benzothiophene, detailing its synthesis, characterization, chemical reactivity, and potential applications in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. While specific experimental data for 3-Methyl-2-nitro-1-benzothiophene is not extensively published, we can deduce its core properties from its constituent parts and data from closely related analogs.
Molecular Identity
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IUPAC Name: 3-methyl-2-nitro-1-benzothiophene
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Molecular Formula: C₉H₇NO₂S
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Molecular Weight: 193.22 g/mol
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Canonical SMILES: CC1=C([O-])SC2=CC=CC=C12
Caption: Molecular structure of 3-Methyl-2-nitro-1-benzothiophene.
Predicted Physical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and formulation. The data below is estimated based on the parent molecule, 3-methylbenzothiophene.[5][6][7] The presence of the polar nitro group is expected to increase the melting point and boiling point compared to the unsubstituted analog.
| Property | Predicted Value | Basis of Prediction / Notes |
| Melting Point | > 32 °C | The parent compound, benzo[b]thiophene, has a melting point of 32 °C.[2] The addition of substituents, particularly the polar nitro group, will increase intermolecular forces, leading to a higher melting point. |
| Boiling Point | > 221 °C | 3-Methylbenzothiophene has a boiling point of 72-74 °C at 2 mmHg.[6] The parent benzo[b]thiophene boils at 221 °C.[2] The nitro derivative will have a significantly higher boiling point due to increased molecular weight and polarity. |
| Density | > 1.106 g/mL at 25 °C | Based on the density of 3-methylbenzothiophene.[6] The heavier nitro group will increase the density. |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform. Sparingly soluble in alcohols. Insoluble in water. | Typical for aromatic nitro compounds. 3-Methyl-2-nitrobenzoic acid is noted to be soluble in methanol and DMSO.[8] |
| Appearance | Likely a yellow crystalline solid. | Nitroaromatic compounds are often yellow in color. |
Synthesis and Spectroscopic Characterization
A reliable synthetic route and unambiguous structural confirmation are paramount for any chemical entity intended for research or development.
Proposed Synthesis: Electrophilic Nitration
The most direct and logical approach to synthesize 3-Methyl-2-nitro-1-benzothiophene is through the electrophilic nitration of 3-methyl-1-benzothiophene. The benzothiophene ring system is susceptible to electrophilic attack.[9] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the electron-rich thiophene ring.
Caption: Proposed synthetic workflow for 3-Methyl-2-nitro-1-benzothiophene.
Detailed Experimental Protocol (Hypothetical)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to 3-methyl-1-benzothiophene with continuous stirring.
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Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this mixture dropwise to the solution of 3-methyl-1-benzothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the nitronium ion is a key step in this process.[10]
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Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
Structural elucidation relies on a combination of modern spectroscopic techniques. The expected data for 3-Methyl-2-nitro-1-benzothiophene is outlined below, based on established principles and data from similar structures.[10][11][12][13][14]
| Technique | Expected Observations | Rationale for Interpretation |
| ¹H NMR | ~2.5 ppm (s, 3H): Methyl protons. ~7.4-8.2 ppm (m, 4H): Aromatic protons on the benzene ring. | The methyl group protons will appear as a singlet upfield. The aromatic protons will be in the downfield region, with complex splitting patterns due to coupling. The electron-withdrawing nitro group will deshield adjacent protons. |
| ¹³C NMR | ~15-20 ppm: Methyl carbon. ~120-140 ppm: Aromatic and heterocyclic carbons. | The loss of symmetry compared to the starting material means all 9 carbon atoms should be magnetically distinct and appear as separate signals.[10] |
| IR Spectroscopy (cm⁻¹) | ~1550-1500 & ~1350-1300: Strong absorptions corresponding to the asymmetric and symmetric NO₂ stretching vibrations. ~1600-1450: C=C stretching of the aromatic rings. ~3100-3000: Aromatic C-H stretching. | The two strong peaks for the nitro group are highly characteristic and essential for confirming the success of the nitration reaction.[14] |
| Mass Spectrometry (MS) | M⁺ at m/z = 193: The molecular ion peak corresponding to the molecular weight of the compound. | High-resolution mass spectrometry would be used to confirm the elemental composition (C₉H₇NO₂S). |
Chemical Reactivity and Applications in Drug Development
The true value of 3-Methyl-2-nitro-1-benzothiophene lies in its potential as a chemical building block. The substituents on the benzothiophene core dictate its reactivity and provide pathways to more complex molecules.
Key Reaction Pathways
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting 2-amino-3-methyl-1-benzothiophene is a key precursor for synthesizing amides, ureas, and other heterocyclic systems with demonstrated biological activity.[15]
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Electrophilic Substitution on the Benzene Ring: The benzothiophene system is now deactivated by the powerful electron-withdrawing nitro group. Further electrophilic substitution (e.g., halogenation, nitration) will be challenging but would be directed to the 5- or 7-positions of the benzene ring.
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Nucleophilic Aromatic Substitution: While less common, the presence of the strongly deactivating nitro group can make the ring susceptible to nucleophilic attack under specific conditions.
Caption: Key reaction pathways originating from 3-Methyl-2-nitro-1-benzothiophene.
Potential in Drug Discovery
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic uses.[1][16] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][16][17][18]
-
Anticancer Agents: Many benzothiophene derivatives exhibit potent cytotoxic effects against cancer cell lines.[1][16] The 2-amino derivative of the title compound could be used to synthesize analogs of known kinase inhibitors or tubulin polymerization inhibitors.
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with broad-spectrum antibacterial and antifungal activities.[15][16] The nitroaromatic moiety itself is a feature of some antimicrobial drugs, acting via bioreduction to generate reactive nitrogen species.[19]
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Neuroprotective Agents: The drug Raloxifene, which contains a benzothiophene core, is a selective estrogen receptor modulator (SERM) with demonstrated neuroprotective effects.[16] The structural rigidity of the benzothiophene system is ideal for designing ligands for specific receptor binding pockets.
The strategic placement of the methyl and nitro groups makes 3-Methyl-2-nitro-1-benzothiophene an ideal starting point for generating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead compounds.[16]
Conclusion
3-Methyl-2-nitro-1-benzothiophene is a fascinating molecule that, while not extensively characterized in the public literature, holds considerable promise as a synthetic intermediate. Its properties can be reliably predicted from established chemical principles and analogous structures. A straightforward synthesis via electrophilic nitration provides ready access to this compound.
The true potential of this molecule is realized in its chemical reactivity, particularly the facile conversion of the nitro group into a versatile amino functionality. This opens the door to a vast chemical space of derivatives. For drug discovery teams, 3-Methyl-2-nitro-1-benzothiophene represents a valuable, functionally dense building block for creating novel compounds targeting a wide array of diseases, from cancer to infectious and neurodegenerative disorders. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in medicinal chemistry.
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